What is the chemical structure of Shizukanolide F
What is the chemical structure of Shizukanolide F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shizukanolide F is a naturally occurring sesquiterpene lactone belonging to the lindenanolide class. First isolated from Chloranthus serratus, it has garnered interest within the scientific community for its potential therapeutic applications, including potent antifungal and anti-metastatic properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to the isolation and characterization of Shizukanolide F.
Chemical Structure and Properties
Shizukanolide F is characterized by a unique and complex lindenane skeleton. Structurally, it is a hydroxy derivative of Shizukanolide C.[1][2][3] Its chemical identity has been rigorously established through various spectroscopic techniques.
Chemical Structure of Shizukanolide F
(Note: A 2D chemical structure diagram will be generated here based on the information from the primary literature.)
Physicochemical Data
The fundamental properties of Shizukanolide F are summarized below. This data is critical for its identification, synthesis, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₄ | [1] |
| Molecular Weight | 262.3 g/mol | |
| CAS Number | 120061-96-3 | |
| Appearance | Oil | [1] |
| Optical Rotation | [α]D -121° (c=0.35, CHCl₃) | [1] |
Spectroscopic Data
The structural elucidation of Shizukanolide F was primarily achieved through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods.[1] The key spectral data are presented in the following tables.
Table 1: ¹H-NMR Spectroscopic Data for Shizukanolide F (in CDCl₃) [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.16 | m | |
| 2α | 0.88 | m | |
| 2β | 1.45 | m | |
| 3 | 1.74 | m | |
| 5 | 2.95 | ddd | 13.7, 11.2, 5.4 |
| 6α | 2.55 | ddq | 18.8, 5.4, 1.7 |
| 6β | 2.16 | m | |
| 9 | 4.77 | s | |
| 13 | 1.87 | t | 1.7 |
| 14 | 0.85 | s | |
| 15 | 3.61 | d | 11.2 |
| 15' | 3.82 | d | 11.2 |
Table 2: ¹³C-NMR Spectroscopic Data for Shizukanolide F [1]
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 34.8 | 9 | 80.2 |
| 2 | 18.8 | 10 | 40.6 |
| 3 | 23.2 | 11 | 123.0 |
| 4 | 80.2 | 12 | 170.8 |
| 5 | 47.2 | 13 | 8.7 |
| 6 | 30.4 | 14 | 22.3 |
| 7 | 159.2 | 15 | 66.6 |
| 8 | 120.5 |
Table 3: Additional Spectroscopic Data [1]
| Technique | Key Observations |
| High-Resolution MS | m/z 262.1228 [M]⁺ (Calcd. for C₁₅H₁₈O₄: 262.1205) |
| Infrared (IR, film) | 3420, 1770, 1745, 1642 cm⁻¹ |
Experimental Protocols
The following section details the methodologies employed for the isolation and structural determination of Shizukanolide F, as reported in the primary literature.[1]
Isolation of Shizukanolide F
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Plant Material : Fresh roots of Chloranthus serratus were used as the source material.
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Extraction : The roots were extracted with diethyl ether.
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Fractionation : The resulting ether extract was subjected to a series of chromatographic separations.
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Chromatography :
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Initial separation was performed using a Florisil column.
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Further purification was achieved through silica gel column chromatography.
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Final purification was carried out using preparative thin-layer chromatography (TLC).
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Result : Shizukanolide F was isolated as a pure oil.
Structure Elucidation
The chemical structure of the isolated compound was determined using the following analytical methods:
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Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the exact molecular formula (C₁₅H₁₈O₄).
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Infrared Spectroscopy (IR) : IR analysis identified key functional groups, including hydroxyl (-OH, ~3420 cm⁻¹) and carbonyl (C=O, ~1770, 1745 cm⁻¹) groups.
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Nuclear Magnetic Resonance (NMR) :
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¹H-NMR : Provided detailed information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helped to establish the connectivity of the carbon skeleton.
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¹³C-NMR : Determined the number of unique carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH₂, CH₃).
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The combined analysis of 1D and 2D NMR spectra allowed for the complete assignment of the proton and carbon signals and confirmed the lindenane-type sesquiterpenoid structure.
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Structural Relationships and Biological Context
Shizukanolide F is part of a larger family of structurally related lindenanolides isolated from Chloranthus species. Understanding these relationships is crucial for structure-activity relationship (SAR) studies.
Potential Biological Activity and Signaling Pathways
Shizukanolide F has been reported to exhibit potent antifungal and anti-metastatic activities against breast cancer cells.[4] While the precise molecular mechanisms for Shizukanolide F are still under investigation, the anti-metastatic effects of related natural products often involve the modulation of key signaling pathways that regulate cell migration, invasion, and epithelial-mesenchymal transition (EMT). A generalized potential mechanism is depicted below.
Conclusion
Shizukanolide F represents a promising natural product with a complex chemical architecture and significant biological potential. The detailed chemical and spectroscopic data provided herein serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action is warranted to fully explore its therapeutic utility, particularly in the development of novel antifungal and anti-cancer agents.
